2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde
Overview
Description
2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . It is also known by its IUPAC name, 6-(4-hydroxyphenyl)nicotinaldehyde . This compound is characterized by the presence of a pyridine ring substituted with a hydroxyphenyl group and an aldehyde group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction mixture is heated to reflux in a suitable solvent, such as dimethylformamide, to facilitate the coupling reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenyl)pyridine-5-carboxylic acid.
Reduction: 2-(4-Hydroxyphenyl)pyridine-5-methanol.
Substitution: 2-(4-Chlorophenyl)pyridine-5-carboxaldehyde.
Scientific Research Applications
2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the aldehyde group can undergo nucleophilic addition reactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)pyridine-3-carboxaldehyde
- 2-(4-Hydroxyphenyl)pyridine-4-carboxaldehyde
- 2-(4-Hydroxyphenyl)pyridine-2-carboxaldehyde
Uniqueness
2-(4-Hydroxyphenyl)pyridine-5-carboxaldehyde is unique due to the specific positioning of the hydroxyphenyl and aldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
6-(4-hydroxyphenyl)pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-1-6-12(13-7-9)10-2-4-11(15)5-3-10/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQFOYIBAHWTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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